![molecular formula C27H32N4O6S B2568561 4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 688060-04-0](/img/structure/B2568561.png)
4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Beschreibung
This compound features a quinazolinone core substituted with a [1,3]dioxolo group at positions 4,5-g, a butanamide chain at position 7, and a 4-methoxyphenylmethyl carbamoyl group. Its molecular complexity suggests multi-target activity, a hallmark of natural product-inspired therapeutics, though its exact mechanism of action (MOA) remains under investigation.
Eigenschaften
IUPAC Name |
4-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S/c1-3-4-11-28-25(33)16-38-27-30-21-14-23-22(36-17-37-23)13-20(21)26(34)31(27)12-5-6-24(32)29-15-18-7-9-19(35-2)10-8-18/h7-10,13-14H,3-6,11-12,15-17H2,1-2H3,(H,28,33)(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXZVYZRRYBVQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC=C(C=C4)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide involves multiple steps. The key steps include the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the butylcarbamoyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties . The quinazolinone core is known for its ability to inhibit specific enzymes involved in cancer cell proliferation and modulate signaling pathways related to tumor growth. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit angiogenesis, which is critical for tumor development .
Antimicrobial and Anti-inflammatory Activities
Similar derivatives of quinazolinones have demonstrated antimicrobial and anti-inflammatory activities. The structural similarities suggest that this compound could also possess these pharmacological effects. Studies on related compounds have shown promising results in inhibiting bacterial growth and reducing inflammation markers .
Synthetic Routes
The synthesis of this compound typically involves multiple steps including the formation of the quinazolinone core, introduction of the dioxolo ring, and attachment of the butylcarbamoyl and methoxyphenyl groups. Specific reaction conditions such as temperature control, choice of solvents, and catalysts are crucial for optimizing yield and purity .
Anticancer Research
In a study examining quinazolinone derivatives, compounds similar to 4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide were tested for their ability to induce apoptosis in various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, highlighting the potential for further development as an anticancer agent .
Antimicrobial Studies
Another study focused on the antimicrobial properties of related quinazolinone compounds showed effectiveness against a range of bacterial strains. This suggests that our compound may also exhibit similar activity, warranting further investigation into its potential as an antimicrobial agent .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the dioxolo ring can enhance its binding affinity. The butylcarbamoyl and methoxyphenyl groups can modulate its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The [1,3]dioxolo group in the main compound and ’s analog enhances metabolic stability compared to non-dioxolo analogs (e.g., ) .
- The butylcarbamoylmethyl group (main compound) vs. furan-methyl () alters hydrophobicity and target selectivity.
Mechanistic and Bioactivity Comparisons
Table 2: Bioactivity and Target Profiles
Mechanistic Insights :
- Shared Scaffold, Divergent Activities: Despite the common quinazolinone core, substituents dictate target specificity. The main compound’s butylcarbamoylmethyl group likely enhances anti-fibrotic activity via collagenase inhibition, while ’s furan analog may modulate neurotransmitter receptors .
- Structural-Activity Relationships (SAR) :
Systems Pharmacology and Transcriptomic Correlations
- Gene Expression Overlap : Structurally similar compounds (Tanimoto Coefficient >0.85) share ~20% similarity in gene expression profiles, per . This suggests partial overlap in MOA but significant divergence due to substituent-driven effects.
- Network Pharmacology: Quinazolinone derivatives with shared scaffolds (e.g., main compound and ) cluster in similar pathways (e.g., NF-κB, MAPK), but transcriptomic data reveal unique downstream effects () .
Biologische Aktivität
The compound 4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a quinazolinone core, which is known for diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article delves into the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 688060-04-0 |
Molecular Formula | C27H32N4O6S |
Molecular Weight | 540.6 g/mol |
Anticancer Activity
Several studies have highlighted the anticancer properties of quinazolinone derivatives. For instance, compounds similar to the target compound have shown potent activity against various cancer cell lines:
- In vitro studies demonstrated that derivatives with the quinazolinone structure exhibited IC50 values ranging from 14.60 µM to 20.98 µM against MCF-7 and HepG2 cell lines .
- A specific derivative containing a similar structure was reported to induce apoptosis in cancer cells through cell cycle arrest mechanisms .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- Research indicates that quinazolinone derivatives possess significant antibacterial and antifungal activities. For example, certain related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The anticonvulsant effects of quinazolinone derivatives have been documented in various studies:
- Compounds similar to the target molecule have exhibited anticonvulsant properties in animal models, suggesting a mechanism that may involve modulation of neurotransmitter systems .
Case Studies
-
Study on Anticancer Properties :
- A study involving a series of quinazolinone derivatives showed that modifications at specific positions enhanced their cytotoxicity against cancer cell lines. The presence of a butylcarbamoyl group was noted to improve activity significantly against HepG2 cells with an IC50 of approximately 18.79 µM .
- Antimicrobial Efficacy :
- Anticonvulsant Activity Evaluation :
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Enzyme Inhibition : Quinazolinone derivatives often inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The interaction with neurotransmitter receptors contributes to the anticonvulsant effects observed in animal studies.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide?
Methodological Answer:
- Key Steps :
- Spirocyclization : Use 2-Oxa-spiro[3.4]octane-1,3-dione as a precursor for the quinazolinone core, reacting with substituted amines (e.g., benzothiazol-2-yl derivatives) under reflux conditions .
- Thioether Formation : Introduce the [(butylcarbamoyl)methyl]sulfanyl group via nucleophilic substitution using thiourea derivatives or thiol-containing reagents in polar aprotic solvents (e.g., DMF) .
- Amide Coupling : Attach the N-[(4-methoxyphenyl)methyl]butanamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or THF .
- Characterization : Validate purity via melting point analysis, elemental composition (CHNS analysis), and spectroscopic techniques (IR for carbonyl/amide bands; UV-Vis for conjugation effects) .
Advanced: How can computational modeling optimize reaction conditions for regioselective sulfanyl group insertion in the quinazolinone scaffold?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces, identifying transition states for sulfanyl group insertion. Focus on steric/electronic effects of the butylcarbamoyl substituent .
- Reaction Path Screening : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to simulate solvent effects, temperature, and catalyst influence on regioselectivity. Prioritize conditions minimizing side-product formation .
- Validation : Cross-reference computational predictions with experimental HPLC-MS data to confirm regioselectivity .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups:
- NMR Analysis :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolomic Profiling : Use LC-MS/MS to identify metabolites in plasma/tissue samples, assessing stability and bioavailability differences .
- Dose-Response Re-evaluation :
- Target Engagement Studies : Employ fluorescence polarization assays or SPR to compare target binding affinity across models .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to avoid inhalation/contact .
- Toxicology Mitigation :
Advanced: What strategies enhance the stability of the 8-oxo quinazolinone core under varying pH conditions?
Methodological Answer:
- pH-Dependent Stability Assays :
- Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to improve aqueous solubility and reduce hydrolysis .
Basic: How can researchers validate the purity of intermediates during multi-step synthesis?
Methodological Answer:
- TLC Monitoring : Use silica gel plates with UV visualization for real-time tracking of reaction progress (e.g., hexane:ethyl acetate gradients) .
- Recrystallization : Purify intermediates using ethanol/water or acetone/hexane mixtures, verifying purity via sharp melting points (∆ < 2°C) .
- Elemental Analysis : Confirm ≥95% purity by matching experimental vs. theoretical C, H, N, S compositions .
Advanced: How does the methoxyphenylmethyl group influence the compound’s pharmacokinetic profile?
Methodological Answer:
- LogP Calculations : Predict lipophilicity using software like MarvinSuite; compare with analogs lacking the methoxy group .
- CYP450 Inhibition Assays : Test hepatic microsome interactions to assess metabolic stability. The methoxy group may reduce CYP3A4-mediated metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, correlating with in vivo efficacy .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Polar Aprotic Solvents : DMF or DMSO for initial dissolution, followed by dropwise addition of anti-solvents (e.g., water or diethyl ether) .
- Mixed-Solvent Approach : Ethanol:water (7:3 v/v) at 60°C yields high-purity crystals suitable for X-ray diffraction .
Advanced: How can machine learning improve the design of derivatives with enhanced target specificity?
Methodological Answer:
- QSAR Modeling : Train models on datasets of IC50 values and structural descriptors (e.g., topological polar surface area, H-bond donors) to predict activity .
- Generative Chemistry : Use AI platforms (e.g., Atomwise) to propose derivatives with modified sulfanyl or amide groups, prioritizing synthetic feasibility .
- Validation : Synthesize top candidates and test in orthogonal assays (e.g., SPR for binding kinetics; cell-based cytotoxicity screens) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.